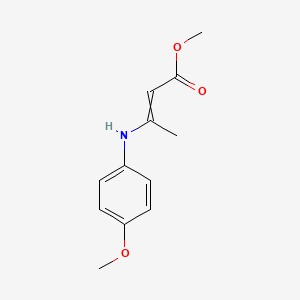

Methyl 3-(4-methoxyanilino)but-2-enoate

Beschreibung

Eigenschaften

CAS-Nummer |

920312-58-9 |

|---|---|

Molekularformel |

C12H15NO3 |

Molekulargewicht |

221.25 g/mol |

IUPAC-Name |

methyl 3-(4-methoxyanilino)but-2-enoate |

InChI |

InChI=1S/C12H15NO3/c1-9(8-12(14)16-3)13-10-4-6-11(15-2)7-5-10/h4-8,13H,1-3H3 |

InChI-Schlüssel |

GRBMOJBEAKIXCD-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=CC(=O)OC)NC1=CC=C(C=C1)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Methods Overview

The synthesis of methyl 3-(4-methoxyanilino)but-2-enoate can be approached through several methodologies. The most notable methods include:

Direct Condensation Reactions

One effective method for synthesizing methyl 3-(4-methoxyanilino)but-2-enoate is through the direct condensation of methyl 3-oxobutanoate with 4-methoxyaniline.

- Reactants : Methyl 3-oxobutanoate and 4-methoxyaniline.

- Conditions : The reaction is typically carried out under reflux conditions.

- Yield : This method has been reported to yield the desired product in moderate to high yields, depending on the reaction conditions.

Catalyzed Reactions

Catalysts can significantly enhance the efficiency of the synthesis process. For instance, the use of indium(III) chloride has been documented in related reactions.

- Reactants : Methyl 3-oxobutanoate and 4-methoxyaniline.

- Catalyst : Indium(III) chloride.

- Conditions : The reaction is conducted under solvent-free conditions.

- Yield : Reports indicate that this method can yield products with high purity and yield, often exceeding 80%.

Solvent-Free Synthesis

Solvent-free synthesis is an environmentally friendly approach that minimizes waste and solvent use.

- Reactants : Methyl 3-oxobutanoate and 4-methoxyaniline.

- Conditions : The reactants are thoroughly mixed and heated without any solvent.

- Yield : This method can also achieve high yields, often reported above 75%.

Comparative Analysis of Preparation Methods

The following table summarizes the different preparation methods for methyl 3-(4-methoxyanilino)but-2-enoate, highlighting key parameters such as reactants, catalysts, conditions, and yields.

| Method | Reactants | Catalyst | Conditions | Yield (%) |

|---|---|---|---|---|

| Direct Condensation | Methyl 3-oxobutanoate + 4-methoxyaniline | None | Reflux | Moderate to High |

| Catalyzed Reaction | Methyl 3-oxobutanoate + 4-methoxyaniline | Indium(III) chloride | Solvent-free | >80 |

| Solvent-Free Synthesis | Methyl 3-oxobutanoate + 4-methoxyaniline | None | No solvent | >75 |

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-(4-methoxyanilino)but-2-enoate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Conditions for substitution reactions vary depending on the desired product but often involve catalysts and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Methyl 3-(4-methoxyanilino)but-2-enoate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: This compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of Methyl 3-(4-methoxyanilino)but-2-enoate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the context of its use, such as in medicinal chemistry or biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Steric Properties

(a) Methyl 3-(4-Ethoxyanilino)but-2-enoate

- Structural Difference : The ethoxy group replaces the methoxy group at the para position.

- Crystallography: Single-crystal X-ray studies reveal a planar enamino ester backbone with intramolecular hydrogen bonding (N–H···O), stabilizing the Z-configuration . Bond lengths (C–C: 1.34–1.45 Å) and angles are consistent with conjugated systems.

- Synthesis : Prepared via similar methods, with yields dependent on the steric bulk of the alkoxy substituent .

(b) (Z)-Methyl 3-(4-(Benzyloxy)phenyl)but-2-enoate

- Structural Difference: A benzyloxy group replaces the methoxyanilino moiety.

- Physical Properties: Reported as a yellow oil (cf. crystalline analogs), with distinct NMR shifts (δ 5.10 ppm for benzyloxy CH₂) and HPLC retention time (5.2 min) .

(c) 4-[(4-Methoxybenzyl)amino]-3-nitro-2H-chromen-2-one

- Structural Difference: Incorporates a coumarin scaffold with a nitro group and 4-methoxybenzylamino substituent.

- Impact: Planarity and Conjugation: The coumarin system enhances π-conjugation, leading to redshifted UV-Vis absorption compared to non-heterocyclic enamino esters. Synthesis Yield: 78% yield achieved using triethylamine in ethyl acetate, suggesting efficient nucleophilic substitution under mild conditions .

(b) Cyclization Reactions

- Example: Methyl 3-arylamino-2-benzoylaminobut-2-enoates undergo thermal cyclization in polyphosphoric acid (PPA) to form imidazole or oxazoloquinoline derivatives .

- Comparison: The presence of a methoxy group in Methyl 3-(4-methoxyanilino)but-2-enoate may direct cyclization regioselectivity compared to nitro- or chloro-substituted analogs.

Physical and Spectral Properties

Table 1: Comparative NMR Data for Key Protons

Table 2: Crystallographic Parameters

Biologische Aktivität

Methyl 3-(4-methoxyanilino)but-2-enoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

Molecular Formula: C12H15NO3

Molecular Weight: 221.25 g/mol

IUPAC Name: Methyl 3-(4-methoxyanilino)but-2-enoate

Canonical SMILES: CCOC(=O)C(=C(C)N(c1ccc(cc1)OC))C

Synthesis

The synthesis of methyl 3-(4-methoxyanilino)but-2-enoate typically involves the reaction of methyl acrylate with 4-methoxyaniline. This reaction can be catalyzed using various methods, including solvent-free conditions or using Lewis acids for improved yields. The reaction proceeds through a nucleophilic addition mechanism, where the aniline derivative attacks the electrophilic carbon of the acrylate.

Antimicrobial Activity

Methyl 3-(4-methoxyanilino)but-2-enoate has been evaluated for its antimicrobial properties. In a study assessing various derivatives, it was found that compounds with similar structures exhibited significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated that some derivatives were more effective than traditional antibiotics like ampicillin and streptomycin .

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| Methyl 3-(4-methoxyanilino)but-2-enoate | 0.015 - 0.045 | Staphylococcus aureus, Escherichia coli |

| Reference Drug (Ampicillin) | 0.1 - 0.5 | Various |

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity against pathogens such as Candida albicans and Aspergillus niger. The MIC values ranged from 0.004 to 0.06 mg/mL, indicating a strong potential for therapeutic applications in fungal infections .

The biological activity of methyl 3-(4-methoxyanilino)but-2-enoate is believed to be mediated through several mechanisms:

- Inhibition of Cell Wall Synthesis: Similar compounds have been shown to disrupt bacterial cell wall synthesis, leading to cell lysis.

- Interference with Nucleic Acid Synthesis: Some derivatives may inhibit DNA and RNA synthesis in microbial cells.

- Targeting Specific Enzymes: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways critical for bacterial survival.

Study on Antimicrobial Efficacy

A comparative study was conducted on methyl 3-(4-methoxyanilino)but-2-enoate and its derivatives against various bacterial strains. The results demonstrated that the compound exhibited superior efficacy compared to standard antibiotics, particularly against Staphylococcus aureus, with an MIC of 0.015 mg/mL .

Cytotoxicity Assessment

In vitro cytotoxicity studies using the MTT assay indicated that while the compound showed promising antimicrobial activity, it also exhibited moderate cytotoxic effects on normal human cell lines (MRC5). The selectivity index was calculated to assess the safety profile, suggesting that further optimization is required to enhance therapeutic efficacy while minimizing toxicity .

Q & A

Q. What synthetic methodologies are commonly employed to prepare Methyl 3-(4-methoxyanilino)but-2-enoate?

Methyl 3-(4-methoxyanilino)but-2-enoate, a β-enamino ester, is typically synthesized via condensation reactions between methyl acetoacetate derivatives and substituted anilines. For example, analogous compounds like (Z)-Methyl 3-(4-ethoxyanilino)but-2-enoate are prepared by refluxing methyl β-ketoesters with substituted anilines in acetic anhydride, followed by recrystallization from solvent mixtures (e.g., benzene-hexane) . Reaction optimization may involve adjusting reaction time, temperature, and stoichiometry to improve yield and purity. NMR and X-ray crystallography are critical for confirming regio- and stereochemistry .

Q. How is the crystal structure of Methyl 3-(4-methoxyanilino)but-2-enoate determined?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound is crystallized via slow evaporation or solvent diffusion, and data collected at low temperatures (e.g., 294 K) to minimize thermal motion. SHELX programs (e.g., SHELXL) are used for structure refinement, with hydrogen atoms placed in idealized positions and riding models applied for methyl and aromatic groups. Key metrics include R-factors (<0.05) and data-to-parameter ratios (>15:1) to ensure reliability .

Q. What analytical techniques confirm the compound’s purity and structural integrity?

- Chromatography : TLC or HPLC to assess purity.

- Spectroscopy : H/C NMR to verify substitution patterns and hydrogen bonding.

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight.

- X-ray crystallography : Resolves stereochemistry and intermolecular interactions .

Advanced Research Questions

Q. How do hydrogen-bonding networks influence the crystal packing of Methyl 3-(4-methoxyanilino)but-2-enoate?

Graph set analysis (e.g., Etter’s formalism) can classify hydrogen-bonding motifs. For example, in analogous β-enamino esters, N–H···O and C–H···O interactions form cyclic dimers or chains, stabilizing the crystal lattice. The methoxy group’s orientation may alter packing efficiency, which is analyzed via Hirshfeld surfaces or interaction energy calculations .

Q. How can discrepancies between spectroscopic data and crystallographic results be resolved?

Discrepancies (e.g., unexpected H NMR shifts vs. X-ray geometries) may arise from dynamic effects in solution (e.g., tautomerism) or crystal packing forces. Strategies include:

- Variable-temperature NMR to probe conformational flexibility.

- DFT calculations to compare optimized gas-phase structures with crystallographic data.

- Twinned crystal analysis using SHELXD/SHELXE to resolve ambiguities in diffraction data .

Q. What strategies optimize reaction conditions for synthesizing derivatives of Methyl 3-(4-methoxyanilino)but-2-enoate?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of aniline derivatives.

- Catalysis : Lewis acids (e.g., ZnCl) or microwave-assisted synthesis to accelerate condensation.

- Protecting groups : Temporary protection of reactive sites (e.g., methoxy groups) to prevent side reactions .

Q. How are SHELX programs applied in refining complex crystallographic data for this compound?

SHELXL refines positional and anisotropic displacement parameters, with constraints for rigid groups (e.g., methyl rotations). For high-resolution data, twin refinement or split-site models address disorder. The program’s robust least-squares algorithms minimize R-factors, while SHELXPRO generates publication-ready CIF files .

Methodological Tables

Q. Table 1: Key Crystallographic Parameters for Analogous Compounds

| Parameter | Value (Example from ) | Significance |

|---|---|---|

| Space group | Symmetry operations | |

| -factor | 0.042 | Data fit quality |

| 4 | Molecules per unit cell | |

| β-angle (°) | 96.519 | Unit cell geometry |

| Data-to-parameter ratio | 16.6 | Refinement reliability |

Q. Table 2: Common Hydrogen-Bonding Interactions in β-Enamino Esters

| Donor–Acceptor | Distance (Å) | Graph Set Notation | Role in Packing |

|---|---|---|---|

| N–H···O (carbonyl) | 2.85–3.10 | Dimer formation | |

| C–H···O (methoxy) | 3.20–3.40 | Chain stabilization |

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.